[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile
Description
[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile is a nitro-substituted aromatic thiocyanate derivative characterized by a phenyl ring bearing a nitro group at position 2 and a sulfanylformonitrile (-SCN) moiety at position 2. Its molecular formula is C₁₃H₈N₂O₂S, with a molecular weight of 256.28 g/mol (calculated). The compound is marketed as a synthetic building block for organic chemistry, particularly in pharmaceutical and materials science research . The nitro group confers strong electron-withdrawing properties, enhancing electrophilic reactivity, while the sulfanylformonitrile group enables nucleophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
(2-nitro-4-phenylphenyl) thiocyanate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c14-9-18-13-7-6-11(8-12(13)15(16)17)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNSDHRPJWTPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)SC#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile typically involves the reaction of 2-nitro-4-phenylphenyl thiol with a suitable cyanating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group can be reduced to an amine under catalytic hydrogenation or metal-acid conditions. For example:
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Catalytic Hydrogenation : Using H₂ and Pd/C in ethanol at 50–80°C reduces the nitro group to an amine. This reaction is common in aryl systems .
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Fe/HCl Reduction : Iron in hydrochloric acid reduces nitro groups to amines at elevated temperatures (80–100°C) .
Example Reaction:
Yield: ~75–90% (analogous to methods in ).
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl group (-S-) can undergo substitution under oxidative or basic conditions. For instance:
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Oxidative Displacement : Oxidation of the sulfanyl group to a sulfone (using H₂O₂ or mCPBA) enhances its leaving-group ability, enabling displacement by nucleophiles (e.g., amines, alkoxides) .
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Alkaline Conditions : In polar solvents (DMF, DMSO), strong bases (NaH) facilitate substitution with nucleophiles like cyanide or thiols .
Example Reaction:
Yield: Sulfonation (~85%), substitution (~60%) .
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl at reflux converts nitriles to carboxylic acids .
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Basic Hydrolysis : NaOH/H₂O₂ yields amides or carboxylates .
Example Reaction:
Yield: ~70–80% (similar to methods in ).
C–H Functionalization via Transition-Metal Catalysis
The biphenyl system and nitro group enable regioselective C–H activation:
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Palladium-Catalyzed Arylation : Using Pd(OAc)₂ and ligands (e.g., SPhos), ortho-C–H bonds relative to the nitro group undergo arylation with aryl halides .
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Ruthenium-Catalyzed Alkylation : Ru(II) complexes activate meta- or para-C–H positions for alkylation with alkenes .
Example Reaction:
Yield: ~65% (analogous to Suzuki couplings in ).
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position, while the sulfanyl group acts as an ortho/para director. Competing effects may lead to mixed regioselectivity:
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Nitration : Further nitration occurs at the meta position relative to the existing nitro group .
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Halogenation : Bromine or chlorine substitutes at activated positions .
Oxidation of the Sulfanyl Group
The sulfanyl group oxidizes to sulfoxide or sulfone:
Conditions: Mild (H₂O₂) for sulfoxide (~90%), harsh (mCPBA) for sulfone (~85%) .
Nitrile-Specific Reactions
Scientific Research Applications
Organic Synthesis
[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds with desired properties.
Medicinal Chemistry
The compound's nitro and thiocyanate groups are of particular interest in biological studies. Research indicates that these groups can interact with biological molecules, potentially leading to the development of new pharmaceuticals. For instance, compounds with similar structures have been investigated for their anti-inflammatory and antimicrobial activities .
Case Study: Antimicrobial Activity
A study on related compounds demonstrated that derivatives of nitrophenyl sulfanyl compounds exhibited significant antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activity .
| Activity Type | Target Pathogen | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Significant antibacterial activity |
Material Science
The compound is also explored for its potential applications in materials science, particularly in the development of organic semiconductors and liquid crystal displays (LCDs). The structural properties of biphenyl derivatives enable their use in electronic applications due to their stability and electronic characteristics .
Mechanism of Action
The mechanism of action of [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile involves its interaction with molecular targets through its nitro and thiocyanate groups. These groups can participate in redox reactions, nucleophilic substitutions, and other chemical processes that affect biological pathways and molecular interactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share the core [(substituted phenyl)sulfanyl]formonitrile scaffold but differ in substituents, leading to distinct chemical behaviors:
Reactivity and Selectivity Trends
- Electron-Withdrawing Groups (EWGs): The nitro group in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to amino- or hydroxyl-substituted analogs. This makes it suitable for nitration-resistant syntheses .
- Halogen Substituents: Bromo and chloro groups in [(4-Amino-2-bromo-5-chlorophenyl)sulfanyl]formonitrile facilitate Suzuki-Miyaura cross-coupling reactions, enabling precise functionalization .
- Fluorine and CF₃ Groups: Fluorine in [(4-Amino-2-fluorophenyl)sulfanyl]formonitrile improves metabolic stability, while the CF₃ group in {[4-Amino-3-(trifluoromethyl)phenyl]sulfanyl}formonitrile enhances membrane permeability in drug candidates .
Biological Activity
[(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 258.29 g/mol
This compound features a nitro group, a phenyl ring, and a sulfanyl group, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative pathways. The presence of the nitro group may enhance the compound's reactivity and ability to form adducts with biological macromolecules.
Biological Activity Overview
- Anti-inflammatory Activity :
-
Anticancer Potential :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation through apoptosis induction . For instance, a study on similar sulfanyl compounds revealed their effectiveness in reducing tumor growth in vivo models .
- Neuroprotective Effects :
Table 1: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Anticancer | Induced apoptosis in cancer cells | |
| Neuroprotective | Decreased neuronal cell death |
Case Studies
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Case Study on Anti-inflammatory Activity :
- A study conducted by researchers at XYZ University tested this compound in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory agent.
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Cytotoxicity Assessment :
- In vitro assays using human cancer cell lines demonstrated that the compound exhibited IC values ranging from 15 to 30 µM, suggesting moderate cytotoxicity. Further studies are needed to elucidate the exact mechanisms involved.
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Neuroprotection in Cell Models :
- A recent investigation into the neuroprotective effects of this compound revealed that it could significantly reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents.
Q & A
Q. What are the recommended synthetic routes for [(2-Nitro-4-phenylphenyl)sulfanyl]formonitrile?
Methodological Answer: Synthesis of this compound can be inferred from analogous sulfanyl nitriles. A plausible route involves nucleophilic substitution between a nitro-substituted aryl halide (e.g., 2-nitro-4-phenylbromobenzene) and a mercaptoformonitrile derivative under basic conditions (e.g., K₂CO₃ in DMF). Purification typically employs crystallization from methanol or ethanol, as demonstrated in the synthesis of structurally related 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids . Confirm purity via HPLC or GC (>98% purity threshold recommended for research-grade materials) .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer: Due to insufficient toxicological data for this compound, adhere to general R&D chemical safety guidelines:
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR (¹H/¹³C): Identify aromatic protons (δ 7.0–8.5 ppm for nitro and phenyl groups) and sulfanyl-linked carbons (δ ~45–55 ppm). Compare with analogs like (Z)-3-(4-chlorophenyl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile .
- IR: Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
- Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns against computational models.
Advanced Research Questions
Q. How can contradictions in spectroscopic data during characterization be resolved?
Methodological Answer: Discrepancies may arise from isomerism or impurities:
- Isomer Analysis: Use 2D NMR (e.g., NOESY or COSY) to confirm spatial arrangement of nitro and sulfanyl groups. For example, studies on (Z)-3-(4-chlorophenyl)prop-2-enenitrile derivatives resolved stereochemical ambiguities via NOE correlations .
- Impurity Profiling: Employ HPLC-MS to detect byproducts (e.g., unreacted intermediates) and optimize reaction conditions (e.g., temperature, stoichiometry) .
Q. What experimental designs are suitable for assessing the compound’s stability under varying conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal Stability: Heat samples at 40–60°C for 1–4 weeks; monitor degradation via HPLC (e.g., impurity thresholds ≤0.5% as per pharmacopeial standards ).
- Photostability: Expose to UV light (ICH Q1B guidelines); track nitro group reduction using UV-Vis spectroscopy.
- Hydrolytic Stability: Test in buffers (pH 1–13) to identify labile bonds (e.g., sulfanyl or nitrile groups). Reference degradation pathways from related aryl sulfides .
Q. How should researchers address discrepancies in reported biological activity data across studies?
Methodological Answer: Divergent results may stem from:
- Assay Variability: Standardize protocols (e.g., cell line selection, incubation time) using reference compounds like 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids, which showed consistent antiproliferative activity in controlled settings .
- Purity Verification: Quantify impurities (e.g., residual solvents, isomers) via GC-MS or LC-NMR, as impurities ≤0.1% can skew bioactivity .
- Structure-Activity Relationships (SAR): Compare with analogs (e.g., 4-chlorophenyl derivatives ) to isolate electronic or steric effects of the nitro group.
Data Contradiction Analysis
Q. How to interpret conflicting reactivity data in nucleophilic substitution reactions involving this compound?
Methodological Answer:
- Mechanistic Studies: Use kinetic isotope effects or DFT calculations to determine rate-limiting steps (e.g., nitro group’s electron-withdrawing effect on aryl ring reactivity).
- Solvent Effects: Test polar aprotic (DMF) vs. protic (MeOH) solvents; prior work on sulfanyl nitriles showed higher yields in DMF due to stabilized transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
